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Compound of Interest

Compound Name: 1,2-Oxazinan-3-one

Cat. No.: B15265789

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data expected
for the characterization of 1,2-Oxazinan-3-one, a heterocyclic compound of interest in
medicinal chemistry and drug development. Due to the limited availability of direct experimental
data for this specific molecule, this guide leverages established spectroscopic principles and
data from analogous structures, such as 1,3-oxazinan-2-one and other cyclic hydroxamates, to
present a predicted spectroscopic profile. This document aims to serve as a valuable resource
for the synthesis, identification, and purification of 1,2-Oxazinan-3-one and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic
characterization of 1,2-Oxazinan-3-one. These predictions are based on the analysis of its
functional groups and comparison with structurally related compounds.

Table 1: Predicted H NMR Chemical Shifts for 1,2-Oxazinan-3-one
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Predicted Coupling
Position Proton Chemical Shift  Multiplicity Constant (J,
(3, ppm) Hz)
4 -CHz- ~20-25 Triplet ~ 6-7
5 -CHz- ~18-22 Multiplet ~ 6-7
6 -CH2-O- ~42-46 Triplet ~ 6-7
2 N-OH ~9.0-11.0 Broad Singlet -

Solvent: CDCIs or DMSO-ds. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted 33C NMR Chemical Shifts for 1,2-Oxazinan-3-one

Predicted Chemical Shift

Position Carbon
(3, ppm)
3 C=0 ~165-175
4 -CHa- ~25-35
5 -CH2- ~20-30
6 -CH2-O- ~65-75

Solvent: CDCIs or DMSO-de. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted Infrared (IR) Absorption Frequencies for 1,2-Oxazinan-3-one

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b15265789?utm_src=pdf-body
https://www.benchchem.com/product/b15265789?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15265789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Functional Group

Predicted Absorption

Range (cm™?)

Intensity

O-H (stretch, H-bonded) 3100 - 3300 Broad, Medium
C-H (stretch, sp?3) 2850 - 3000 Medium

C=0 (lactam stretch) 1650 - 1690 Strong

C-N (stretch) 1200 - 1300 Medium

C-O (stretch) 1000 - 1100 Medium

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Fragmentation for 1,2-Oxazinan-3-one

m/z Proposed Fragment lon
101 [M]* (Molecular lon)

73 [M - COJ*

56 [M - CO2H]*

44 [C2H4O]*

43 [C2Hs0]*

lonization method: Electron lonization (EI).

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic

characterization of 1,2-Oxazinan-3-one, based on established methods for the preparation of

cyclic hydroxamic acids.

Synthesis of 1,2-Oxazinan-3-one

A potential synthetic route to 1,2-Oxazinan-3-one involves the cyclization of a y-halo-N-

hydroxybutyramide.

© 2025 BenchChem. All rights reserved.

3/8 Tech Support


https://www.benchchem.com/product/b15265789?utm_src=pdf-body
https://www.benchchem.com/product/b15265789?utm_src=pdf-body
https://www.benchchem.com/product/b15265789?utm_src=pdf-body
https://www.benchchem.com/product/b15265789?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15265789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Materials:

» y-Butyrolactone

o Hydroxylamine hydrochloride

e Sodium methoxide

e Thionyl chloride or other halogenating agent
e Anhydrous methanol

e Anhydrous diethyl ether

e Sodium bicarbonate

Procedure:

e Preparation of N-hydroxy-y-butyrolactam: In a round-bottom flask, dissolve hydroxylamine
hydrochloride in anhydrous methanol. Add a solution of sodium methoxide in methanol
dropwise at 0 °C. To this solution, add y-butyrolactone and stir the mixture at room
temperature for 24 hours.

e Ring opening and halogenation: The resulting N-hydroxy-y-butyrolactam is then treated with
a halogenating agent, such as thionyl chloride, to yield the corresponding y-chloro-N-
hydroxybutyramide. This reaction should be performed in an inert solvent under anhydrous
conditions.

e Cyclization: The y-chloro-N-hydroxybutyramide is then cyclized by treatment with a non-
nucleophilic base, such as sodium hydride, in an anhydrous solvent like THF to promote
intramolecular N-alkylation and formation of the 1,2-Oxazinan-3-one ring.

o Work-up and Purification: The reaction mixture is quenched with a saturated aqueous
solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate).
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the
solvent is removed under reduced pressure. The crude product is then purified by column
chromatography on silica gel or by recrystallization.
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Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

e Sample Preparation: Dissolve 5-10 mg of the purified 1,2-Oxazinan-3-one in approximately
0.7 mL of a deuterated solvent (e.g., CDClsz or DMSO-ds) in an NMR tube.

* 'H NMR Spectroscopy: Acquire the *H NMR spectrum using a standard 400 or 500 MHz
spectrometer. Integrate the signals to determine the relative number of protons. Analyze the
chemical shifts, multiplicities, and coupling constants to confirm the proton environment
within the molecule.

e 13C NMR Spectroscopy: Acquire the 33C NMR spectrum. Analyze the chemical shifts to
identify the different carbon environments, including the carbonyl carbon and the aliphatic
carbons of the ring.

2. Infrared (IR) Spectroscopy:

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry
KBr powder and pressing it into a thin disk. Alternatively, dissolve the sample in a volatile
solvent and deposit a thin film on a salt plate (e.g., NaCl or KBr).

o Data Acquisition: Record the IR spectrum over the range of 4000-400 cm~1.

o Data Analysis: Identify the characteristic absorption bands for the key functional groups,
such as the O-H stretch, C-H stretches, and the C=0 stretch of the lactam.

3. Mass Spectrometry (MS):

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

« lonization: Use Electron lonization (El) to generate the molecular ion and fragment ions.

o Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the
molecular weight of the compound. Analyze the fragmentation pattern to gain further
structural information.
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Visualizations

The following diagrams illustrate the key experimental workflow and logical relationships in the
characterization of 1,2-Oxazinan-3-one.
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Caption: Experimental workflow for the synthesis and characterization of 1,2-Oxazinan-3-one.
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Caption: Logical relationship between the compound and its characterization data.

 To cite this document: BenchChem. [Spectroscopic Characterization of 1,2-Oxazinan-3-one:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15265789#spectroscopic-data-for-1-2-oxazinan-3-
one-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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